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molecular formula C22H19O2P B1594774 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- CAS No. 34932-07-5

2(3H)-Furanone, 3-(triphenylphosphoranylidene)-

Cat. No. B1594774
M. Wt: 346.4 g/mol
InChI Key: JUKRJGQYUNADDD-UHFFFAOYSA-N
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Patent
US05064649

Procedure details

2-Oxotetrahydrofuran-3-yltriphenylphosphonium bromide (1.717 g) was dissolved in water (20 mls) and the solution filtered through kieselguhr. The pH was adjusted to 7.5 with 5M sodium hydroxide. The greyish precipitate was filtered off, washed with 50% ether/acetone and dried, to give the title compound as an off white solid, (0.77 g, 55%), (Found; M+, 346.1124. C22H19O2P requires M, 346.1123); νmax (CH2Cl2) 1645, 1480(w), 1430(w), 1365(w) and 1315(w)cm-1 ; δH (CDCl3) 2.62 (2H, t, 7Hz), 4.27 (2H, t, J 7Hz) and 7.3-7.9 (15H, m).
Quantity
1.717 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[O:2]=[C:3]1[CH:7]([P+:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:5][O:4]1>O>[O:2]=[C:3]1[C:7](=[P:8]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:6][CH2:5][O:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.717 g
Type
reactant
Smiles
[Br-].O=C1OCCC1[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution filtered through kieselguhr
FILTRATION
Type
FILTRATION
Details
The greyish precipitate was filtered off
WASH
Type
WASH
Details
washed with 50% ether/acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1OCCC1=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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